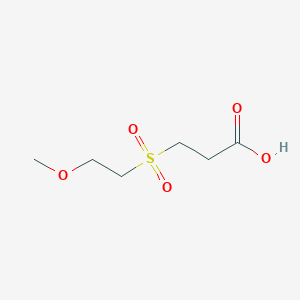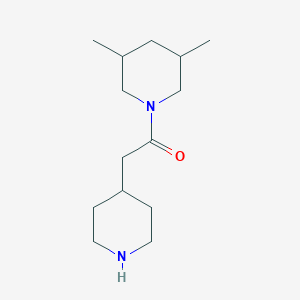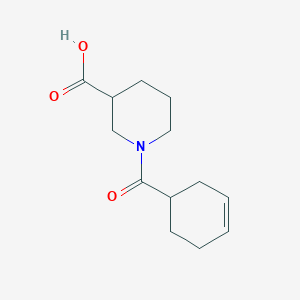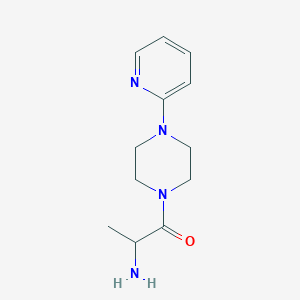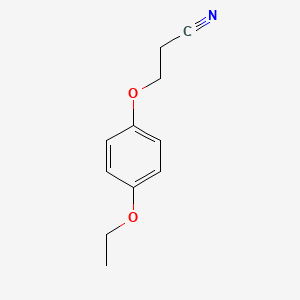
3-(2,4-Dichlorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorobenzoyl)thiophene, also known as DCBT, is a heterocyclic organic compound that belongs to the family of thiophenes . It has a molecular formula of C11H6Cl2OS and a molecular weight of 257.14 .
Synthesis Analysis
The synthesis of thiophene derivatives like 3-(2,4-Dichlorobenzoyl)thiophene often involves heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis
The molecular structure of 3-(2,4-Dichlorobenzoyl)thiophene consists of a thiophene ring attached to a 2,4-dichlorobenzoyl group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Physical And Chemical Properties Analysis
3-(2,4-Dichlorobenzoyl)thiophene has a predicted boiling point of 375.4±32.0 °C and a predicted density of 1.421±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial and Analgesic Activity
Research on thiophene derivatives, such as 3-(2,4-dichlorobenzoyl)thiophene, has shown their potential in antimicrobial and analgesic activities. A study conducted by Kumara et al. (2009) synthesized various benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, demonstrating their effectiveness in antimicrobial and analgesic applications (Kumara et al., 2009).
Catalytic Oxidation Properties
The catalytic properties of thiophene derivatives have also been explored. A study by Gunasekaran et al. (2017) focused on copper(I) complexes containing monodentate acylthiourea ligands and triphenylphosphine, demonstrating their effective catalytic oxidation properties (Gunasekaran et al., 2017).
Applications in Material Science and Pharmaceuticals
Thiophenes are recognized for their wide spectrum of biological activities and applications in material science and pharmaceuticals. Nagaraju et al. (2018) highlighted the importance of substituted thiophenes in these fields, indicating their potential in various applications ranging from antibacterial and antifungal activities to use in solar cells and sensors (Nagaraju et al., 2018).
Enhancement of Solid-State Emission in Polymers
In the field of polymers, postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including thiophene derivatives, has shown to significantly enhance solid-state emission. This finding by Li et al. (2002) suggests the potential for developing advanced materials with improved optical properties (Li et al., 2002).
Synthesis and Characterization of Benzo[b]thiophene Derivatives
The synthesis of new benzo[b]thiophene derivatives has been explored for their broad pharmacological properties. Isloor et al. (2010) synthesized thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, indicating their potent antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Diverse Applications of Thiophene-Based Materials
Barbarella et al. (2005) provide an overview of recent research on thiophene-based materials, highlighting their diverse applications in semiconductor and fluorescent compounds, fabrication of electronic and optoelectronic devices, and selective detection of biopolymers (Barbarella et al., 2005).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPQMZNFHXITMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641855 |
Source


|
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-52-3 |
Source


|
| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)


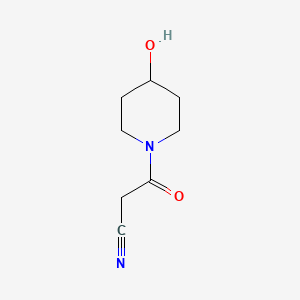
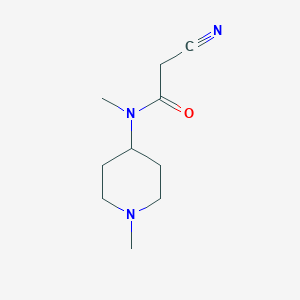
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)

